o-Aminobenzylamin-Dihydrochlorid

Übersicht

Beschreibung

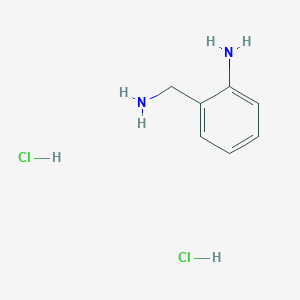

o-Aminobenzylamine dihydrochloride: is an organic compound with the molecular formula C7H12Cl2N2This compound is characterized by its crystalline structure and is commonly used in various chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

Medicine:

Industry:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidative Condensation: One method involves the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen.

Industrial Production Methods: Industrial production methods for o-Aminobenzylamine dihydrochloride typically involve large-scale oxidative condensation reactions, utilizing environmentally friendly catalysts and reagents to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: o-Aminobenzylamine dihydrochloride undergoes oxidation reactions to form imines and quinazolines.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Atmospheric oxygen, o-iodoxybenzoic acid (IBX).

Catalysts: 4,6-dihydroxysalicylic acid, BF3·Et2O.

Major Products:

Quinazolines: Formed through oxidative condensation and cyclization reactions.

Imines: Resulting from oxidation reactions.

Wirkmechanismus

The mechanism by which o-Aminobenzylamine dihydrochloride exerts its effects involves its ability to undergo oxidative condensation and cyclization reactions. These reactions lead to the formation of biologically active compounds, such as quinazolines, which can interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzylamine: Shares a similar structure but lacks the dihydrochloride component.

Benzylamine: Another related compound, used in similar oxidative and substitution reactions.

Uniqueness: o-Aminobenzylamine dihydrochloride is unique due to its ability to form stable crystalline structures and its high reactivity in oxidative condensation reactions, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

Introduction

o-Aminobenzylamine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of existing literature.

Synthesis of o-Aminobenzylamine Dihydrochloride

The synthesis of o-aminobenzylamine derivatives, including dihydrochloride forms, typically involves the reaction of benzylamine with ortho-nitrobenzaldehyde, followed by reduction processes. Recent studies have demonstrated efficient synthetic routes using metal-free methods and green chemistry approaches, which enhance yield and reduce environmental impact .

Antidiabetic Activity

Research indicates that o-aminobenzylamine exhibits significant antidiabetic properties . In animal models, oral supplementation has been shown to delay hyperglycemia and improve glucose homeostasis without adverse effects on insulin sensitivity. The mechanism involves the oxidation of the compound by semicarbazide-sensitive amine oxidase (SSAO), resulting in the production of hydrogen peroxide, which facilitates glucose uptake in adipocytes .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Studies suggest that o-aminobenzylamine derivatives possess antibacterial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria, with structure-activity relationship (SAR) analyses indicating that specific substitutions on the benzyl ring enhance antimicrobial efficacy .

Neuroprotective Effects

Neuroprotective effects have been observed in studies investigating the impact of o-aminobenzylamine on neurodegenerative diseases. The compound's ability to modulate oxidative stress and inhibit amyloid-beta aggregation suggests potential applications in treating Alzheimer's disease .

Cytotoxicity and Cancer Research

In cancer research, o-aminobenzylamine derivatives have been assessed for their cytotoxic effects on various cancer cell lines. Notably, studies have shown that certain derivatives can induce apoptosis in breast and pancreatic cancer cells, indicating their potential as therapeutic agents in oncology .

Case Studies

- Diabetes Model Study : In a study involving db/db mice, supplementation with o-aminobenzylamine significantly delayed the onset of hyperglycemia and improved metabolic parameters without affecting lean control mice .

- Antimicrobial Efficacy : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity that correlated with specific structural modifications .

- Neuroprotection : Research highlighted the potential of o-aminobenzylamine in reducing oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegeneration .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Eigenschaften

IUPAC Name |

2-(aminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBZDLPGORORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494024 | |

| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-71-4 | |

| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.